TAE226 (2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide) is a synthetic, low-molecular-weight compound developed by Novartis. It is classified as a dual tyrosine kinase inhibitor, primarily targeting Focal Adhesion Kinase (FAK) and demonstrating additional inhibitory activity against the Insulin-like Growth Factor 1 Receptor (IGF1R) at higher concentrations. [] TAE226 has emerged as a promising therapeutic candidate in preclinical research for various cancers due to its ability to inhibit tumor cell proliferation, migration, survival, and invasion.
NVP-TAE 226, also known simply as TAE226, is a potent inhibitor of focal adhesion kinase and insulin-like growth factor 1 receptor. It has garnered attention for its potential applications in cancer therapy due to its ability to disrupt key signaling pathways involved in tumor growth and metastasis. TAE226 was developed by Novartis Pharma AG and has been the subject of various studies that highlight its efficacy in treating different types of cancers, particularly hepatocellular carcinoma and other solid tumors.
NVP-TAE 226 was synthesized and provided by Novartis Pharma AG, with research indicating its effectiveness as a dual inhibitor targeting both focal adhesion kinase and insulin-like growth factor 1 receptor. The compound has been extensively studied in preclinical models, demonstrating significant anti-tumor effects .
The synthesis of NVP-TAE 226 involves several steps that utilize standard organic chemistry techniques. The compound is derived from a series of pyrrolo[2,3-d]pyrimidine derivatives designed to inhibit focal adhesion kinase. The synthetic route typically includes:
NVP-TAE 226 has a complex molecular structure characterized by its bicyclic pyrrolo[2,3-d]pyrimidine framework. The chemical formula is CHN, with a molecular weight of approximately 254.3 g/mol.
The structural representation reveals key functional groups that are critical for its interaction with focal adhesion kinase and insulin-like growth factor 1 receptor. The presence of nitrogen atoms within the heterocyclic ring contributes to its binding affinity and specificity .
NVP-TAE 226 primarily functions through competitive inhibition of ATP binding at the active sites of focal adhesion kinase and insulin-like growth factor 1 receptor. This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation.
Technical Details:
The compound's ability to induce apoptosis in cancer cells has been demonstrated through various assays, confirming its potential as an anti-cancer agent .
The mechanism of action for NVP-TAE 226 involves several key steps:
Studies have shown that treatment with NVP-TAE 226 results in significant reductions in tumor size in preclinical models, supporting its role as an effective therapeutic agent against various cancers .
Relevant analyses demonstrate that NVP-TAE 226 maintains its integrity under physiological conditions, making it suitable for further development in clinical settings .
NVP-TAE 226 has significant potential applications in scientific research and clinical settings:
Ongoing research continues to explore additional therapeutic applications beyond oncology, potentially expanding its utility in treating other diseases characterized by aberrant cell signaling .
FAK (PTK2) is a non-receptor tyrosine kinase localized at integrin-rich focal adhesions that serves as a signaling hub for extracellular matrix (ECM)-mediated cues. In triple-negative breast cancer (TNBC), FAK overexpression correlates with poor clinical outcomes and drives metastatic progression through multiple mechanisms [1] [3]. FAK activation (autophosphorylation at Tyr397) initiates scaffolding functions that recruit Src family kinases, leading to downstream phosphorylation of paxillin, p130Cas, and cortactin. This cascade regulates actin cytoskeleton remodeling essential for cell motility [5].
Beyond migration, FAK promotes cancer cell survival via PI3K/Akt and MAPK pathway activation. In pancreatic cancer models, FAK silencing induces anoikis by suppressing cyclin D3 expression and CDK activity [5]. Crucially, FAK stabilizes IGF-1R by direct physical interaction and phosphorylation, creating a bidirectional signaling loop [3]. Table 1 summarizes FAK’s multifaceted oncogenic functions:
Table 1: FAK Functions in Cancer Biology
Function | Mechanism | Therapeutic Implication |
---|---|---|
Metastasis | Activation of MMPs via Src; cytoskeletal remodeling | Suppresses invasion in glioma/spheroid models |
Survival Signaling | PI3K/Akt activation; suppression of pro-apoptotic Bim | Synergizes with IGF-1R inhibition to induce apoptosis |
Receptor Stabilization | Phosphorylation/stabilization of IGF-1R; complex formation | Dual FAK/IGF-1R inhibition overcomes compensatory signaling |
Angiogenesis | VEGF production via HIF-1α | Reduces microvessel density in xenografts |
IGF-1R is a transmembrane receptor tyrosine kinase activated by IGF-1/2 ligands. Its overexpression occurs in >50% of breast cancers and correlates with reduced survival in head and neck squamous cell carcinoma (HNSCC) [2] [6]. Ligand binding triggers autophosphorylation at tyrosine residues 1131/1135/1136, inducing conformational changes that facilitate docking of insulin receptor substrates (IRS1-4) and Shc adaptors. This recruits two primary cascades:
IGF-1R activation confers therapeutic resistance through:
Table 2: IGF-1R Activation Mechanisms in Malignancy
Activation Mechanism | Functional Consequence | Cancer Link |
---|---|---|
Gene amplification | Increased receptor density | Pan-cancer (TCGA data: 3.5% of cases) |
Ligand upregulation | Autocrine/paracrine signaling | Elevated serum IGF-1 increases breast/ovarian cancer risk |
Nuclear translocation | Transcriptional self-activation | Promotes therapy resistance |
Loss of suppressors (p53, WT1) | Derepressed IGF1R promoter | Common in Li-Fraumeni/Wilms’ tumors |
The FAK-IGF-1R axis exhibits extensive crosstalk:
In TNBC, the IGF-1/IGF-1R/FAK/YAP pathway drives tumor growth by promoting YAP nuclear translocation and TEAD-mediated transcription [1]. Dual blockade synergistically suppresses:
Table 3: Key Crosstalk Pathways in FAK/IGF-1R Signaling
Interactive Node | Functional Impact | Therapeutic Targeting Effect |
---|---|---|
PI3K/Akt | Overlapping survival signaling | Dual inhibition causes synergistic apoptosis |
Integrin αvβ3/α6β4 | IGF-1/2 binding to integrins | Disrupts ligand-dependent receptor activation |
YAP/TAZ | FAK-mediated YAP nuclear shuttling | Suppresses TEAD target genes (e.g., CTGF, CYR61) |
DNA Damage Repair | IGF-1R inhibition induces ATR | ATR inhibitors synergize with IGF-1R blockade |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7